molecular formula C15H14N4O2S B5555061 N-(4-methyl-2-pyrimidinyl)-4-(1H-pyrrol-1-yl)benzenesulfonamide

N-(4-methyl-2-pyrimidinyl)-4-(1H-pyrrol-1-yl)benzenesulfonamide

Cat. No.: B5555061
M. Wt: 314.4 g/mol
InChI Key: POFAVSCRATUWML-UHFFFAOYSA-N
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Description

N-(4-methyl-2-pyrimidinyl)-4-(1H-pyrrol-1-yl)benzenesulfonamide is a chemical hybrid of benzenesulfonamide and pyrrole, two privileged structures in medicinal chemistry known for diverse biological activities . This compound is of significant interest in anticancer research, particularly for investigating structure-activity relationships (SAR). Its molecular framework is related to derivatives that have demonstrated potent activity against human tumor cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells . The incorporation of the 4-methyl-2-pyrimidinyl moiety is a key structural feature, as this heterocycle is a common pharmacophore in sulfonamide-based therapeutics . Research on analogous compounds suggests potential mechanisms of action could include the induction of cell cycle arrest in the G2/M phase and the activation of caspase enzymes, leading to apoptotic cell death . Furthermore, the benzenesulfonamide scaffold is associated with various mechanistic pathways, such as carbonic anhydrase inhibition and tubulin polymerization disruption, making it a versatile template for developing novel bioactive agents . This product is intended for research purposes to further explore these mechanisms and to aid in the discovery of new therapeutic candidates. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-methylpyrimidin-2-yl)-4-pyrrol-1-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c1-12-8-9-16-15(17-12)18-22(20,21)14-6-4-13(5-7-14)19-10-2-3-11-19/h2-11H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POFAVSCRATUWML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-2-pyrimidinyl)-4-(1H-pyrrol-1-yl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor such as 2-chloro-4-methylpyrimidine, which can be synthesized from 2-chloropyrimidine and methyl iodide under basic conditions.

    Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a nucleophilic substitution reaction using 1H-pyrrole and a suitable leaving group on the benzene ring.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Catalysts and Optimized Conditions: Use of catalysts to enhance reaction rates and yields, and optimization of temperature, pressure, and solvent conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-2-pyrimidinyl)-4-(1H-pyrrol-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution with sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Therapeutic Applications

1.1 Antimicrobial Activity
Sulfamerazine has demonstrated significant antimicrobial properties, particularly against a range of bacterial infections. Its mechanism of action involves the inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This action makes it effective against Gram-positive and Gram-negative bacteria.

1.2 Antifungal Properties
Research has indicated that sulfamerazine exhibits antifungal activity, particularly against Candida species. Studies have shown that derivatives of sulfamerazine can enhance its antifungal efficacy, making it a candidate for treating fungal infections in immunocompromised patients .

1.3 Diabetes Management
Sulfamerazine is also investigated for its potential role in managing diabetes mellitus. It serves as an intermediate in the synthesis of glimepiride, a sulfonylurea used to control blood sugar levels in diabetic patients. The synthesis process involves converting sulfamerazine into more complex molecules that exhibit stronger hypoglycemic effects .

Synthesis and Derivatives

2.1 Synthetic Pathways
The synthesis of N-(4-methyl-2-pyrimidinyl)-4-(1H-pyrrol-1-yl)benzenesulfonamide typically involves several chemical reactions:

  • Step 1: The reaction of 3-Ethyl-4-methyl-3-pyrrolidin-2-one with 4-(2-Aminoethyl)benzenesulfonamide to form an intermediate compound.
  • Step 2: Further reaction with trans-4-methylcyclohexyl isocyanate yields glimepiride .

2.2 Derivative Development
Chemical modifications of sulfamerazine have led to the development of various derivatives with enhanced pharmacological profiles. These derivatives are being explored for improved efficacy and reduced side effects in clinical applications.

Case Studies

StudyFocusFindings
Study 1 Antimicrobial EfficacyDemonstrated effectiveness against multiple bacterial strains, including E. coli and Staphylococcus aureus .
Study 2 Antifungal ActivityShowed promising results in vitro against Candida albicans, suggesting potential use in antifungal therapies .
Study 3 Diabetes ManagementInvestigated the role of sulfamerazine as a precursor in the synthesis of glimepiride, highlighting its importance in diabetes treatment protocols .

Mechanism of Action

The mechanism of action of N-(4-methyl-2-pyrimidinyl)-4-(1H-pyrrol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing the synthesis of folic acid in bacteria. This leads to the bacteriostatic effect of the compound.

Comparison with Similar Compounds

Detailed Introduction of N-(4-methyl-2-pyrimidinyl)-4-(1H-pyrrol-1-yl)benzenesulfonamide

Compound 37 is a benzenesulfonamide derivative synthesized via the reaction of 4-amino-N-(4-methylpyrimidin-2-yl)benzenesulfonamide with 2,5-dimethoxytetrahydrofuran in a p-dioxane/acetic acid mixture (Method C), yielding 86% . Key characteristics include:

  • Melting Point : 256–257°C .
  • Structural Confirmation : ¹H/¹³C NMR, IR spectroscopy, and X-ray crystallography (validated using SHELX software) .
  • Bioactivity : Evaluated for anticancer activity against HeLa (cervical), HCT-116 (colon), and MCF-7 (breast) cancer cell lines .

Key Observations :

  • Substituent Effects : Methyl groups (e.g., Compound 38) reduce melting points compared to Compound 37, likely due to disrupted crystal packing . Methoxy groups (Compound 39) further lower melting points, suggesting increased molecular flexibility .
  • Synthetic Yields : Method C (p-dioxane/acetic acid) generally provides higher yields (>79%) than Method B, as seen in Compound 40 (52%) .
Anticancer Activity

All compounds were screened against HeLa, HCT-116, and MCF-7 cell lines. QSAR models (OPLS regression) identified critical descriptors influencing IC₅₀ values :

  • Steric Effects : Bulkier substituents (e.g., dimethoxy in Compound 39) may hinder binding to cellular targets, reducing activity .
Antimicrobial Activity
Comparative Analysis with Non-Pyrrole Analogs
  • Schiff Base Derivatives: Substitution with thiazolyl or thiophene groups (e.g., (Z)-N-(thiazol-2-yl)-4-((thiophen-2-ylmethylene)amino)benzenesulfonamide) shifted activity toward metal chelation and photophysical applications .

Research Findings and Implications

  • QSAR Insights : OPLS models emphasized the importance of topological polar surface area (TPSA) and logP in predicting anticancer activity, with lower TPSA and higher logP correlating with improved cytotoxicity .
  • Structural Optimization : Introducing electron-withdrawing groups on the heteroaryl ring could balance lipophilicity and target affinity for enhanced activity .

Biological Activity

N-(4-methyl-2-pyrimidinyl)-4-(1H-pyrrol-1-yl)benzenesulfonamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula:

  • Molecular Formula : C13H14N4O2S
  • IUPAC Name : this compound

This compound features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and antiviral properties.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : Sulfonamides typically inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.
  • Antiparasitic Activity : Preliminary studies suggest that this compound may exhibit activity against protozoan parasites such as Leishmania spp., similar to other benzenesulfonamide derivatives .
  • Antiviral Properties : Research indicates that certain N-heterocycles can act as antiviral agents by disrupting viral replication processes .

Efficacy Against Pathogens

Recent studies have evaluated the effectiveness of related compounds against various pathogens. For instance, a series of 4-(1H-pyrazol-1-yl)benzenesulfonamides demonstrated significant activity against Leishmania infantum and Leishmania amazonensis, with IC50 values indicating potent antiparasitic effects. The following table summarizes the IC50 values for selected derivatives:

Compound IDPathogenIC50 (mM)
3bL. amazonensis0.070
3eL. amazonensis0.072
3bL. infantum0.059
3eL. infantum0.065

These findings suggest that modifications in the chemical structure can enhance biological activity against specific targets .

Cytotoxicity Profile

In addition to pathogen inhibition, the cytotoxicity of these compounds towards mammalian cells was assessed. The results indicated that the derivatives exhibited lower cytotoxicity compared to standard treatments like pentamidine, making them promising candidates for further development .

Study on Antileishmanial Activity

A significant study focused on the antileishmanial activity of sulfonamide derivatives highlighted the potential of this compound as a lead compound. The study involved synthesizing various derivatives and evaluating their efficacy against Leishmania species in vitro and in vivo.

Key findings included:

  • Compounds with specific structural modifications showed enhanced binding affinity to target proteins involved in parasite metabolism.
  • In vivo studies demonstrated reduced parasite loads in treated animal models compared to controls .

Q & A

Q. Table 1: Synthetic Yields and Characterization Data

Compound DerivativeYield (%)Melting Point (°C)Key IR Absorptions (cm⁻¹)
Target Compound86256–2573340 (N–H), 1590 (C=N)
Dimethylpyrimidinyl79224–2273320 (N–H), 1585 (C=N)

Basic: How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy:
    • IR: Confirms N–H (3340 cm⁻¹) and aromatic C=N/C=C (1590 cm⁻¹) stretches .
    • NMR: 1^1H NMR (DMSO-d6) shows pyrrole protons at δ 6.85–7.10 ppm and pyrimidine protons at δ 8.30–8.50 ppm. 13^{13}C NMR confirms sulfonamide and aromatic carbons .
  • Crystallography:
    • Single-crystal X-ray diffraction (SXRD) with SHELXL () refines anisotropic displacement parameters.
    • Key metrics: Bond lengths (C–S: 1.76 Å) and dihedral angles (pyrimidine-pyrrole: 85.2°) validate planar geometry .

Advanced: What computational approaches are employed to predict the biological activity and binding interactions of this sulfonamide derivative?

Methodological Answer:

  • QSAR Studies: Quantitative Structure-Activity Relationship models correlate substituent effects (e.g., electron-withdrawing groups on pyrimidine) with anticancer activity (IC₅₀ values) .
  • Molecular Docking:
    • Targets: Kinases (e.g., EGFR, VEGFR) and DNA topoisomerases.
    • Software: AutoDock Vina or Schrödinger Suite predicts binding poses.
    • Key Interactions: Sulfonamide oxygen forms hydrogen bonds with kinase active sites (e.g., Lys721 in EGFR) .
  • Validation: MD simulations (100 ns) assess binding stability using RMSD/RMSF metrics .

Advanced: How do structural modifications to the pyrimidine and pyrrole moieties affect the compound's anticancer efficacy and pharmacokinetic properties?

Methodological Answer:
Structural-Activity Relationship (SAR) Insights:

  • Pyrimidine Modifications:
    • 4-Methyl vs. 4,6-Dimethyl: Increased lipophilicity enhances membrane permeability but reduces solubility (logP increases from 2.1 to 2.5) .
    • Methoxy Substitution: Improves metabolic stability (CYP3A4 resistance) but lowers IC₅₀ against MCF-7 cells (from 12 µM to 18 µM) .
  • Pyrrole Modifications:
    • Electron-Deficient Pyrroles: Enhance π-stacking with DNA base pairs, improving topoisomerase inhibition (e.g., 40% inhibition at 10 µM) .

Q. Table 2: Anticancer Activity of Derivatives

DerivativeIC₅₀ (µM) MCF-7Solubility (mg/mL)logP
Target Compound12.50.152.1
4,6-Dimethylpyrimidine18.20.082.5
Thiophene Analog9.80.201.8

Advanced: What challenges arise in resolving crystallographic data for this compound, and how do software tools like SHELXL and WinGX facilitate accurate structure determination?

Methodological Answer:
Challenges:

  • Disorder in Pyrrole Rings: Dynamic motion causes overlapping electron density, complicating refinement.
  • Twinned Crystals: Requires twin law detection (e.g., using CELL_NOW in WinGX) .

Software Solutions:

  • SHELXL: Implements restraints for anisotropic displacement parameters, improving R-factor convergence (e.g., R1 < 0.05) .
  • WinGX Integration: Combines ORTEP-3 for graphical validation and PLATON for symmetry checks, ensuring IUCr compliance .

Workflow:

Data Integration: SAINT-Plus (Bruker) processes raw diffraction data.

Structure Solution: Charge flipping via SHELXD for phase determination .

Refinement: SHELXL iteratively adjusts occupancy and thermal parameters .

Advanced: How does the compound’s mechanism of action compare to clinically used anticancer agents like doxorubicin?

Methodological Answer:

  • Target Specificity: Unlike doxorubicin (DNA intercalation), the sulfonamide derivative inhibits kinases (e.g., EGFR) via competitive ATP-binding pocket interactions .
  • Efficacy Metrics:
    • IC₅₀: 12.5 µM (target) vs. 0.2 µM (doxorubicin) in MCF-7 cells.
    • Selectivity Index: Higher for sulfonamide derivatives (SI = 8.2 vs. 2.1 for doxorubicin) due to reduced off-target effects .
  • Resistance Profile: Sulfonamides show lower P-glycoprotein affinity, mitigating multidrug resistance (MDR) pathways .

Basic: What analytical techniques are critical for assessing the purity and stability of this compound under various storage conditions?

Methodological Answer:

  • HPLC-PDA: Monitors degradation products (e.g., sulfonic acid byproducts) using a C18 column (ACN/water gradient).
  • Accelerated Stability Testing:
    • Conditions: 40°C/75% RH for 6 months.
    • Results: <5% degradation when stored in amber vials with desiccants .

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